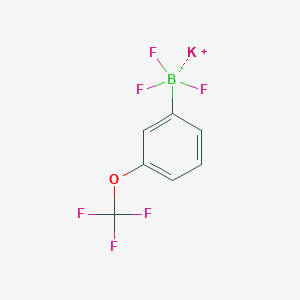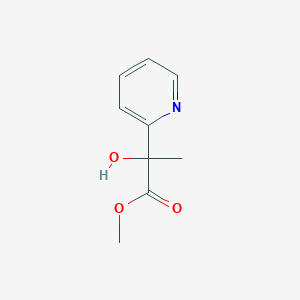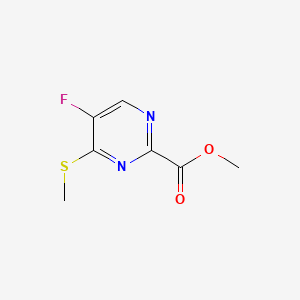
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid is an organoboron compound with the molecular formula C8H13BO4 It is a derivative of boronic acid, featuring a cyclohexene ring substituted with a methoxycarbonyl group and a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylcyclohexen-1-yl)boronic acid typically involves the hydroboration of a suitable cyclohexene derivative. One common method is the hydroboration-oxidation reaction, where an alkene reacts with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include:
Hydroboration: Using diborane (B2H6) or borane-tetrahydrofuran (BH3-THF) complex at low temperatures.
Oxidation: Using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration-oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes or borohydrides.
Substitution: Reactions with halides or other electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or borohydrides.
Substitution: Various substituted cyclohexene derivatives.
科学研究应用
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (4-Methoxycarbonylcyclohexen-1-yl)boronic acid in chemical reactions involves the formation of transient intermediates, such as boronate esters or boronates, which facilitate the transfer of boron atoms to other molecules. In biological systems, the compound may interact with cellular components, delivering boron atoms to specific targets for therapeutic purposes.
相似化合物的比较
Similar Compounds
(4-Methyl-1-cyclohexen-1-yl)boronic acid: Similar structure but lacks the methoxycarbonyl group.
Phenylboronic acid: Contains a phenyl group instead of a cyclohexene ring.
Vinylboronic acid: Features a vinyl group instead of a cyclohexene ring.
属性
分子式 |
C8H13BO4 |
|---|---|
分子量 |
184.00 g/mol |
IUPAC 名称 |
(4-methoxycarbonylcyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C8H13BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h4,6,11-12H,2-3,5H2,1H3 |
InChI 键 |
UKECTVCJLADUJD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CCC(CC1)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)


![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)




